molecular formula C26H36N6O9 B1403719 Suc-ala-ala-pro-val-pna CAS No. 72682-76-9

Suc-ala-ala-pro-val-pna

Cat. No. B1403719
CAS RN: 72682-76-9
M. Wt: 576.6 g/mol
InChI Key: BDVVLNPNJZWEDW-ZLFOXAAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-ala-ala-pro-val-pna is a colorimetric specific substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, subtilisins, chymotrypsin, chymase, cyclophilin, and peptidyl prolyl isomerase . It is readily soluble and sensitive . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase .


Synthesis Analysis

Methods of synthesis for Suc-ala-ala-pro-val-pna have been reported . It is an excellent synthetic substrate for human leukocyte elastase (HLE) .


Molecular Structure Analysis

Suc-ala-ala-pro-val-pna inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites . It has been shown to inhibit the growth of Gram-negative bacteria in vitro and block fibrinogen degradation in vivo .


Chemical Reactions Analysis

Suc-ala-ala-pro-val-pna is selectively hydrolyzed by HLE . Cleavage of this compound by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .


Physical And Chemical Properties Analysis

The molecular weight of Suc-ala-ala-pro-val-pna is 590.6 . It is a powder that is soluble in DMF .

Scientific Research Applications

Enzyme Activity Studies

Suc-Ala-Ala-Pro-Val-pNA is used extensively in the study of enzyme activities. For instance, it's used as a substrate to assess the activity of enzymes like prolyl oligopeptidase in bovine lens tissue. This enzyme hydrolyzes various elastase substrates including Suc-Ala-Ala-Pro-Val-pNA, demonstrating its utility in understanding enzyme substrate specificity and action (Sharma & Ortwerth, 1994). Similarly, studies on human seminal plasma reveal insights into enzyme activities and inhibitor susceptibility, where Suc-Ala-Ala-Pro-Val-pNA is employed to gauge amidolytic enzyme activities (Matsuda et al., 2000).

Understanding Enzyme Inhibition

Another significant application is in the exploration of enzyme inhibitors. Research on enzyme inhibition, for example, uses Suc-Ala-Ala-Pro-Val-pNA to study the effects of various proteinase inhibitors in human seminal plasma. These studies help in identifying and characterizing novel inhibitors that can regulate enzyme activities crucial in various physiological processes (Matsuda et al., 2000).

Elucidating Substrate Specificity

Suc-Ala-Ala-Pro-Val-pNA is instrumental in elucidating the substrate specificity of enzymes. For example, research in this domain has shown that certain enzymes hydrolyze Suc-Ala-Ala-Pro-Val-pNA at different rates, thereby providing insights into their substrate preferences and catalytic mechanisms (Soeda et al., 1984).

Protease and Inhibitor Relationship Studies

The relationship between proteases and their inhibitors is another area of study where Suc-Ala-Ala-Pro-Val-pNA is utilized. It is used to understand the kinetics and inhibition patterns of various proteases, offering valuable insights into the development of therapeutic agents targeting these enzymes (Nomizu et al., 2009).

Safety And Hazards

Suc-ala-ala-pro-val-pna is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVLNPNJZWEDW-ZLFOXAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-ala-ala-pro-val-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
WP Mielicki, E Mielicka, SG Gordon - Thrombosis research, 1997 - thrombosisresearch.com
… N-Suc-Ala-Ala-Pro-Leu-pNA, N-Suc-Ala-Ala-Pro-Met-pNA, N-Suc-Ala-Ala-Ala-pNA and N-Suc-Ala-Ala-Pro-Phe-pNA, pyroGlu-Pro-Val-pNA, MeO-Suc-Ala-Ala-Pro-Val-pNA, Ac-Phe-Gly-…
Number of citations: 22 www.thrombosisresearch.com
JV Edwards, S Caston‐Pierre, AF Bopp… - The Journal of …, 2005 - Wiley Online Library
… CLEAR resins were modified with the chromogenic elastase substrates suc-Ala-Ala-Pro-Ala-pNA and suc-Ala-Ala-Pro-Val-pNA to assess the colorimetric response of the immobilized …
Number of citations: 25 onlinelibrary.wiley.com
A Yamagata, N Yoshida, K Noda, A Ito - Biochimica et Biophysica Acta …, 1995 - Elsevier
A proteinase was purified 230-fold to apparent homogeneity from culture filtrates of Bacillus subtilis by a series of column chromatographies on DE52, DEAE-Toyopearl, Cellulofine …
Number of citations: 3 www.sciencedirect.com
A Case, RL Stein - Biochemistry, 2003 - ACS Publications
Serine proteases catalyze the hydrolysis of amide bonds of their protein and peptide substrates through a mechanism involving the intermediacy of an acyl−enzyme. While the rate …
Number of citations: 68 pubs.acs.org
KK Sharma, BJ Ortwerth - Experimental eye research, 1994 - Elsevier
… Multiple cleavage sites in bradykinin, fle-ser-bradykinin and two elastase substrates, tboc-ala-ala-pro-ala-pNA and ME-O-suc-alaala-pro-val-pNA were observed when the hydrolysis …
Number of citations: 26 www.sciencedirect.com
JV Edwards, S Caston-Pierre, P Howley… - Sensor …, 2008 - ingentaconnect.com
… -pNA or Cell-AP-suc-Ala-Ala-Pro-Val-pNA) through amide bond … Cell-AP-suc-Ala-Ala-Pro-Val-pNA. Visual differentiation and … at 15–60 minutes with Cell-AP-suc-Ala-Ala-Pro-Val-pNA. …
Number of citations: 11 www.ingentaconnect.com
D Nelson, J Potempa, J Travis - Analytical biochemistry, 1998 - Elsevier
… While our original experiments were carried out with the endogenous target proteinase for α1-PI, HNE, and its peptide substrate, N-Suc-AlaAla-Pro-Val–pNA (data not shown), we chose …
Number of citations: 21 www.sciencedirect.com
J Kervinen, M Abad, C Crysler, M Kolpak… - Journal of Biological …, 2008 - ASBMB
… Suc-Ala-Ala-Pro-Ala-pNA and Suc-Ala-Ala-Pro-Val-pNA were highly soluble and yielded readily measurable hydrolysis, and thus appeared particularly suitable for HAM2 (note that the …
Number of citations: 23 www.jbc.org
H Safayhi, B Rall, ER Sailer, HPT Ammon - Journal of Pharmacology and …, 1997 - ASPET
… The pentacyclic triterpene AKBA, a direct, nonredox and noncompetitive 5-lipoxygenase inhibitor, blocked the hydrolysis of MeO-Suc-Ala-Ala-Pro-Val-pNA by HLE in a concentration-…
Number of citations: 339 jpet.aspetjournals.org
PD Edwards, EF Meyer Jr, J Vijayalakshmi… - Journal of the …, 1992 - ACS Publications
… Reaction progress was measured spectrophotometrically by monitoring the release of p-nitroaniline at 410 nm during the enzymatic hydrolysis of MeO-Suc-Ala-Ala-Pro-Val-pNA. In a …
Number of citations: 226 pubs.acs.org

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